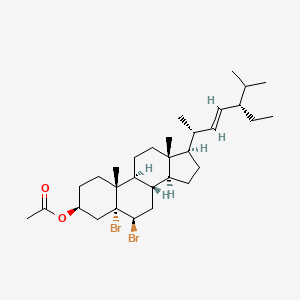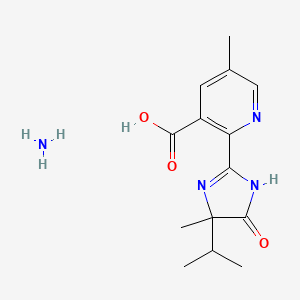
5,7-Diaminoquinoline-2,8-diol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diaminoquinoline-2,8-diol dihydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diaminoquinoline-2,8-diol dihydrochloride can be achieved through several methods. One common approach involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring. This process yields novel 4-chloro-o-diaminoquinolines, which can then be dechlorinated to produce 5,7-diaminoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diaminoquinoline-2,8-diol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of various substituted quinolines.
Substitution: The compound can undergo substitution reactions, where different substituents replace the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine hydrate.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
5,7-Diaminoquinoline-2,8-diol dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diaminoquinoline derivatives such as:
- 5,6-Diaminoquinoline
- 7,8-Diaminoquinoline
- 4,7-Diaminoquinoline
Uniqueness
5,7-Diaminoquinoline-2,8-diol dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other diaminoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWJDIYTZDWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)






![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)



